3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine
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Overview
Description
3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves the reaction of 6-chloro-5-fluoropyridine with appropriate amine precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where the pyridine derivative is reacted with a propan-1-amine derivative in the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- 2-Chloro-5-fluoropyrimidine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Uniqueness
3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties that can be advantageous in various applications .
Properties
CAS No. |
1393567-22-0 |
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Molecular Formula |
C8H10ClFN2 |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(6-chloro-5-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-7(10)4-3-6(12-8)2-1-5-11/h3-4H,1-2,5,11H2 |
InChI Key |
GPWPTMDGNKWZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCCN)Cl)F |
Origin of Product |
United States |
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